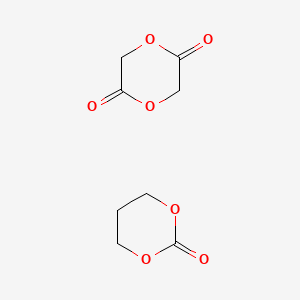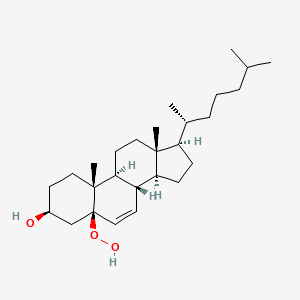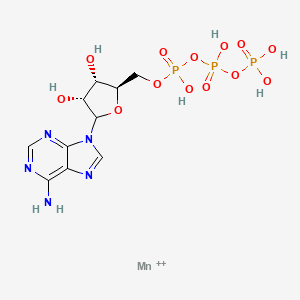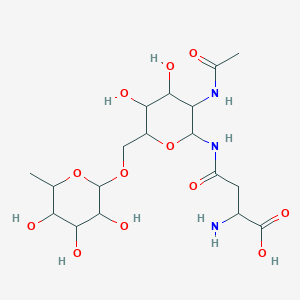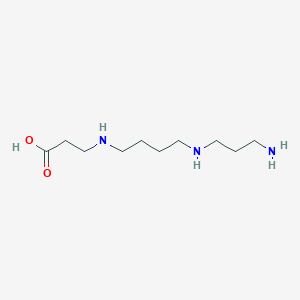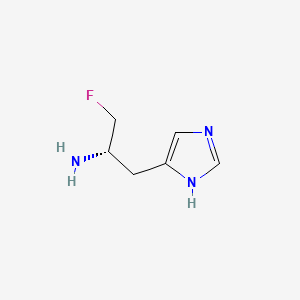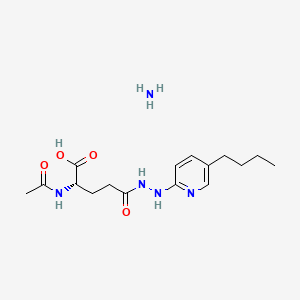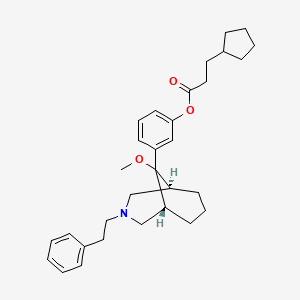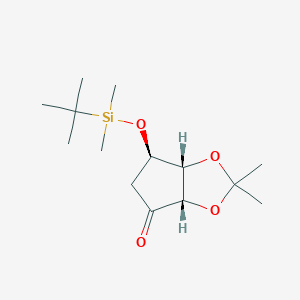
2,3,4-Trioxycyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trioxycyclopentanone is a dioxolane.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies and Endocrine-Disrupting Activity
2,3,4-Trioxycyclopentanone derivatives have been studied in the context of metabolism and endocrine-disrupting activities. For instance, Watanabe et al. (2015) explored the metabolism of UV-filter benzophenone-3 (BP-3) and identified 2,3,4-trihydroxybenzophenone (2,3,4-triOH BP) as a metabolite with significant estrogenic and anti-androgenic activities. This study emphasizes the importance of understanding the metabolic pathways and potential endocrine impacts of compounds related to 2,3,4-Trioxycyclopentanone (Watanabe et al., 2015).
Hydrogenation Processes in Organic Chemistry
The compound has relevance in hydrogenation processes, as demonstrated by van Slagmaat et al. (2021). They conducted a study on the hydrogenation of cyclic 1,3-diones, which are structurally related to 2,3,4-Trioxycyclopentanone, and discussed its potential as a building block for polymers and fuels (van Slagmaat et al., 2021).
Natural Product Synthesis and Antimycobacterial Activity
The compound is also relevant in the synthesis of natural products. Chomcheon et al. (2006) isolated compounds from endophytic fungi that are structurally similar to 2,3,4-Trioxycyclopentanone and evaluated their antimycobacterial activity, highlighting the potential of such compounds in developing treatments for bacterial infections (Chomcheon et al., 2006).
Antimalarial Applications
Dong et al. (2005) explored the use of trioxolanes, which includes structures similar to 2,3,4-Trioxycyclopentanone, for their potential as antimalarial agents. They charted a structure-activity relationship, examining the efficacy and toxicological profiles of these compounds (Dong et al., 2005).
Renewable Chemical Synthesis
Li et al. (2016) discussed the synthesis of renewable 1,3-cyclopentanediol, a compound related to 2,3,4-Trioxycyclopentanone, from lignocellulose. This research underlines the compound's potential in sustainable chemical production and its application in the synthesis of polymers (Li et al., 2016).
Photochemical Applications
The compound's relevance in photochemical applications is highlighted by Le Liepvre et al. (2009), who investigated the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives, structurally akin to 2,3,4-Trioxycyclopentanone, to produce functionalized bicyclo[3.2.0]heptanes (Le Liepvre et al., 2009).
Biosynthesis Research
Hanrahan et al. (1994) conducted a study on the biosynthesis of aristeromycin, using a compound structurally related to 2,3,4-Trioxycyclopentanone, providing insights into the biosynthetic pathways of certain natural products (Hanrahan et al., 1994).
Eigenschaften
Produktname |
2,3,4-Trioxycyclopentanone |
|---|---|
Molekularformel |
C14H26O4Si |
Molekulargewicht |
286.44 g/mol |
IUPAC-Name |
(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1 |
InChI-Schlüssel |
KXGMFTLLBZTKAO-UTUOFQBUSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



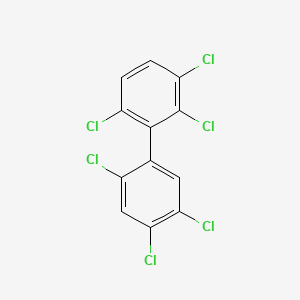
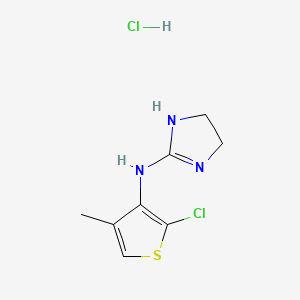
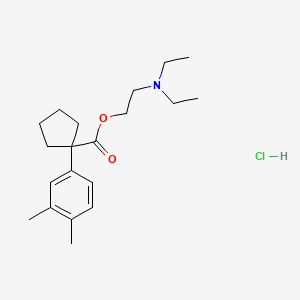
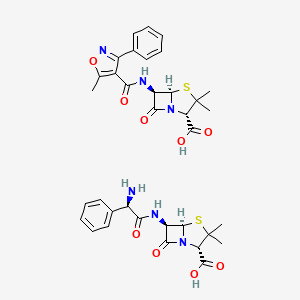
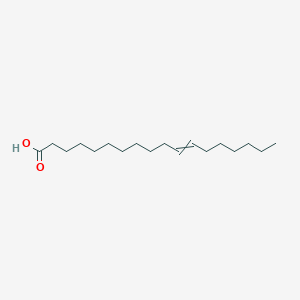
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
